An In-depth Technical Guide to the Chemical Properties and Structural Analysis of 2-(4-methyl-4H-1,2,4-triazol-3-yl)ethanamine
An In-depth Technical Guide to the Chemical Properties and Structural Analysis of 2-(4-methyl-4H-1,2,4-triazol-3-yl)ethanamine
For Researchers, Scientists, and Drug Development Professionals
Abstract
The 1,2,4-triazole moiety is a cornerstone in medicinal chemistry, renowned for its presence in a wide array of therapeutic agents.[1][2][3] This guide focuses on a specific derivative, 2-(4-methyl-4H-1,2,4-triazol-3-yl)ethanamine, a molecule of interest for its potential as a scaffold in the design of novel bioactive compounds. While detailed experimental data for this specific compound is not extensively available in public literature, this document provides a comprehensive overview of its predicted chemical properties, a plausible synthetic route, and a robust strategy for its structural analysis, all grounded in established principles and data from closely related analogues. This guide is intended to serve as a valuable resource for researchers engaged in the synthesis, characterization, and application of novel triazole-based compounds in drug discovery and development.
Introduction to the 1,2,4-Triazole Scaffold
The 1,2,4-triazole ring is a five-membered heterocycle containing three nitrogen atoms and two carbon atoms. This structural motif is considered a "privileged scaffold" in drug discovery due to its ability to engage in a variety of biological interactions, including hydrogen bonding, dipole-dipole interactions, and metal coordination.[1][3] The metabolic stability and favorable pharmacokinetic profile of many triazole-containing drugs further enhance their appeal.[1][2][3] Consequently, the 1,2,4-triazole nucleus is found in a diverse range of clinically approved drugs with activities including antifungal, antiviral, anticancer, and anticonvulsant properties.[1][2][3]
The subject of this guide, 2-(4-methyl-4H-1,2,4-triazol-3-yl)ethanamine, features a 4-methylated 1,2,4-triazole ring substituted at the 3-position with an ethanamine group. This combination of a stable heterocyclic core and a reactive primary amine side chain makes it a versatile building block for combinatorial chemistry and the synthesis of more complex molecular architectures.
Chemical Identity and Predicted Properties
| Property | Predicted Value/Information |
| IUPAC Name | 2-(4-methyl-4H-1,2,4-triazol-3-yl)ethanamine |
| Molecular Formula | C₅H₁₀N₄ |
| Molecular Weight | 126.16 g/mol |
| CAS Number | 1158631-54-9 (dihydrochloride salt)[4] |
| Appearance | Likely a solid at room temperature |
| Solubility | Expected to be soluble in water and polar organic solvents |
| pKa | The ethanamine side chain would be expected to have a pKa in the range of 9-10, typical for primary amines. The triazole ring is weakly basic. |
Molecular Structure:
Caption: Molecular structure of 2-(4-methyl-4H-1,2,4-triazol-3-yl)ethanamine.
Synthetic Strategy and Experimental Protocol
The synthesis of 3-substituted-4-alkyl-4H-1,2,4-triazoles is well-documented in the chemical literature.[5][6] A plausible and efficient route to 2-(4-methyl-4H-1,2,4-triazol-3-yl)ethanamine would involve the cyclization of a suitable precursor. The following protocol is a representative method based on established procedures for analogous compounds.
Synthetic Workflow:
Caption: A plausible synthetic workflow for the preparation of the target compound.
Step-by-Step Experimental Protocol (Hypothetical)
Step 1: Synthesis of N-methyl-3-cyanopropanamide
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To a solution of 3-cyanopropanoic acid (1.0 eq) in a suitable solvent such as dichloromethane, add a coupling agent like dicyclohexylcarbodiimide (DCC) (1.1 eq) and a catalytic amount of 4-dimethylaminopyridine (DMAP).
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add a solution of methylamine (1.2 eq) in the same solvent.
-
Allow the reaction to warm to room temperature and stir for 12-18 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, filter the reaction mixture to remove the dicyclohexylurea byproduct.
-
Wash the filtrate with dilute HCl, saturated NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by column chromatography on silica gel.
Step 2: Formation of Methyl 3-cyanopropanimidate
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Treat the N-methyl-3-cyanopropanamide (1.0 eq) with a strong dehydrating agent such as phosphorus pentoxide (P₂O₅) or by forming the corresponding imidoyl chloride using thionyl chloride (SOCl₂) followed by reaction with methanol.
Step 3: Cyclization to form 3-(2-cyanoethyl)-4-methyl-4H-1,2,4-triazole
-
React the methyl 3-cyanopropanimidate (1.0 eq) with hydrazine hydrate (1.1 eq) in a suitable solvent like ethanol.
-
Reflux the reaction mixture for 6-12 hours.
-
Monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.
Step 4: Reduction of the Nitrile to the Primary Amine
-
Dissolve the 3-(2-cyanoethyl)-4-methyl-4H-1,2,4-triazole (1.0 eq) in a suitable solvent like tetrahydrofuran (THF).
-
Add a reducing agent such as lithium aluminum hydride (LiAlH₄) (2.0-3.0 eq) portion-wise at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 4-8 hours.
-
Carefully quench the reaction by the sequential addition of water, 15% NaOH solution, and water (Fieser workup).
-
Filter the resulting precipitate and wash with THF.
-
Combine the filtrates and dry over anhydrous Na₂SO₄.
-
Remove the solvent under reduced pressure to obtain the crude 2-(4-methyl-4H-1,2,4-triazol-3-yl)ethanamine.
-
The final product can be further purified by distillation under reduced pressure or by conversion to its hydrochloride salt and recrystallization.
Structural Analysis and Characterization
A comprehensive structural elucidation of the synthesized 2-(4-methyl-4H-1,2,4-triazol-3-yl)ethanamine would involve a combination of spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR: The proton NMR spectrum is expected to show distinct signals for the different protons in the molecule. The methyl group on the triazole nitrogen would appear as a singlet around 3.5-4.0 ppm. The methylene protons of the ethanamine side chain would likely appear as two triplets, one for the CH₂ adjacent to the triazole ring (around 2.8-3.2 ppm) and another for the CH₂ adjacent to the amine group (around 2.6-3.0 ppm). The proton on the C5 of the triazole ring would appear as a singlet in the aromatic region, typically around 8.0-8.5 ppm. The amine protons would likely be a broad singlet that is exchangeable with D₂O.[7]
-
¹³C NMR: The carbon NMR spectrum would show five distinct signals. The methyl carbon would be in the aliphatic region (around 30-35 ppm). The two methylene carbons of the ethanamine side chain would also be in the aliphatic region (around 25-40 ppm). The two carbons of the triazole ring would appear in the downfield region, typically between 140-160 ppm.[7]
Infrared (IR) Spectroscopy
The IR spectrum would provide information about the functional groups present. Key expected vibrational frequencies include:
-
N-H stretch: A broad to medium absorption in the range of 3300-3500 cm⁻¹ corresponding to the primary amine.
-
C-H stretch: Absorptions in the range of 2850-3000 cm⁻¹ for the aliphatic C-H bonds.
-
C=N and N=N stretch: Characteristic absorptions for the triazole ring in the region of 1500-1650 cm⁻¹.
-
N-H bend: An absorption around 1600 cm⁻¹ for the primary amine.
Mass Spectrometry (MS)
Mass spectrometry would be used to determine the molecular weight and fragmentation pattern of the molecule.
-
Electrospray Ionization (ESI-MS): This technique would be expected to show a prominent protonated molecular ion [M+H]⁺ at m/z 127.10.
-
High-Resolution Mass Spectrometry (HRMS): HRMS would be used to confirm the elemental composition of the molecule with high accuracy.
X-ray Crystallography
If a suitable single crystal of the compound or its salt can be obtained, X-ray crystallography would provide unambiguous confirmation of its three-dimensional structure, including bond lengths, bond angles, and intermolecular interactions in the solid state.
Conclusion and Future Perspectives
2-(4-methyl-4H-1,2,4-triazol-3-yl)ethanamine represents a valuable, yet underexplored, building block for the synthesis of novel compounds with potential applications in drug discovery. This technical guide has provided a comprehensive overview of its predicted properties, a plausible synthetic route, and a detailed strategy for its structural characterization, all based on established chemical principles and data from related compounds. The protocols and analytical methods described herein offer a solid foundation for researchers to synthesize and characterize this and other similar triazole derivatives. Further investigation into the biological activities of compounds derived from this scaffold is warranted and could lead to the discovery of new therapeutic agents.
References
- (Reference to a review on the medicinal chemistry of 1,2,4-triazoles)
- (Reference to a publication on the synthesis of 1,2,4-triazoles)
- (Reference to a publication on the biological activities of triazole deriv
- (Reference to a review on privileged scaffolds in drug discovery)
- (Reference to a publication detailing the anticonvulsant or other specific activity of a 1,2,4-triazole)
-
NextSDS. 2-(4-Methyl-4H-1,2,4-triazol-3-yl)ethanamine dihydrochloride. [Link]
-
Organic Chemistry Portal. Synthesis of 4H-1,2,4-triazoles. [Link]
- Google Patents. Process for the synthesis of 4-amino-4H-1,2,4-triazole.
- Demirbas, N., et al. (2008). Synthesis and Characterizations of Some New 4H-1,2,4-Triazole Derivatives. Turkish Journal of Chemistry, 32(1), 1-8.
- Demirbas, N., et al. (2002). Synthesis and Characterization of Some 3-alkyl-4-amino-5-cyanomethyl-4H-1,2,4-triazoles. Turkish Journal of Chemistry, 26(6), 867-874.
- Sravya, G., & Reddy, N. B. (2022). Synthesis and Spectral Characterization of 1,2,4-triazole derivatives. AIP Conference Proceedings, 2390(1), 020065.
- Al-Saeedi, S. I., et al. (2023). Synthesis, Crystal Structure, and Biological Activity of 2-((4-Amino-5-((2,4-dichlorophenoxy)methyl)-4H-1,2,4-triazol-3-yl)thio)-1-(5-methyl-1-(4-nitrophenyl)-1H-1,2,3-triazol-4-yl)ethan-1-one. Molbank, 2023(3), M1713.
-
PubChem. 4-Methyl-4H-1,2,4-triazol-3-amine. [Link]
- (Reference to a publication with detailed NMR data of a similar 3,4-disubstituted-4H-1,2,4-triazole)
Sources
- 1. journals.tubitak.gov.tr [journals.tubitak.gov.tr]
- 2. researchgate.net [researchgate.net]
- 3. journals.tubitak.gov.tr [journals.tubitak.gov.tr]
- 4. nextsds.com [nextsds.com]
- 5. 4H-1,2,4-Triazole synthesis [organic-chemistry.org]
- 6. US20050165241A1 - Process for the synthesis of 4-amino-4H-1,2,4-triazole - Google Patents [patents.google.com]
- 7. elar.urfu.ru [elar.urfu.ru]
